molecular formula C14H14N2O B3369893 3-(Benzyloxy)benzene-1-carboximidamide CAS No. 26130-55-2

3-(Benzyloxy)benzene-1-carboximidamide

Cat. No.: B3369893
CAS No.: 26130-55-2
M. Wt: 226.27 g/mol
InChI Key: UXYDJDLVMMJKHF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1-carboximidamide is an organic compound with the molecular formula C14H14N2O. It is characterized by a benzene ring substituted with a benzyloxy group and a carboximidamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)benzene-1-carboximidamide typically involves the reaction of 3-(benzyloxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the conversion of the nitrile group to the carboximidamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Benzyloxy)benzene-1-carboximidamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyloxy group can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)benzene-1-carboximidamide
  • 3-(Ethoxy)benzene-1-carboximidamide
  • 3-(Phenoxy)benzene-1-carboximidamide

Uniqueness

3-(Benzyloxy)benzene-1-carboximidamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-phenylmethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYDJDLVMMJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309289
Record name 3-(benzyloxy)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-55-2
Record name 3-(benzyloxy)benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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